(2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enal
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Overview
Description
(2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enal is an organic compound that belongs to the class of benzodioxepins. These compounds are characterized by a dioxepin ring fused to a benzene ring. The presence of an aldehyde group at the end of the propenal chain gives this compound unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enal typically involves the following steps:
Formation of the Benzodioxepin Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a catechol derivative and an epoxide.
Introduction of the Propenal Chain: The propenal chain can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The benzodioxepin ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3) can be used.
Major Products
Oxidation: Formation of (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid.
Reduction: Formation of (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enol.
Substitution: Formation of various substituted benzodioxepin derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Employed in research to understand the mechanisms of various organic reactions.
Biology
Biological Activity: Investigated for potential biological activities such as antimicrobial or anticancer properties.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enal would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enol: Similar structure but with an alcohol group instead of an aldehyde.
(2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
The presence of the aldehyde group in (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enal gives it unique reactivity compared to its alcohol and carboxylic acid counterparts. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
1563461-31-3 |
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Molecular Formula |
C12H12O3 |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
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